molecular formula C16H21NO B2555525 7-cyclohexyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one CAS No. 1797221-94-3

7-cyclohexyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one

Cat. No.: B2555525
CAS No.: 1797221-94-3
M. Wt: 243.35
InChI Key: YCHUMVLTNWLCMK-UHFFFAOYSA-N
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Description

7-cyclohexyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one is a heterocyclic compound that belongs to the class of benzazepines This compound is characterized by a cyclohexyl group attached to a tetrahydrobenzazepinone structure

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit neurotropic properties , suggesting that this compound may also interact with neural targets.

Biochemical Pathways

Given its potential neurotropic properties , it may influence pathways related to neural function and signaling.

Result of Action

Similar compounds have been found to exhibit neurotropic properties , suggesting that this compound may also have effects on neural function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-cyclohexyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF₃SO₃H) . This method provides a straightforward route to the target compound with high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

7-cyclohexyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

7-cyclohexyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential neurotropic and psychotropic activities.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It can be used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-tetrahydro-2-benzazepin-1-one: A structurally similar compound with different substituents on the benzazepine ring.

    7-chloro-1,2,3,4-tetrahydro-2-benzazepin-1-one: Another benzazepine derivative with a chlorine substituent.

Uniqueness

7-cyclohexyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

7-cyclohexyl-2,3,4,5-tetrahydro-2-benzazepin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c18-16-15-9-8-13(12-5-2-1-3-6-12)11-14(15)7-4-10-17-16/h8-9,11-12H,1-7,10H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHUMVLTNWLCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC3=C(C=C2)C(=O)NCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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